molecular formula C20H20N4O4S2 B2807254 Ethyl 2-(2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamido)-4-methylthiazole-5-carboxylate CAS No. 1105208-96-5

Ethyl 2-(2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamido)-4-methylthiazole-5-carboxylate

Cat. No.: B2807254
CAS No.: 1105208-96-5
M. Wt: 444.52
InChI Key: RSZCXRJSOIKSGP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups including a thiazole, a pyrimidine, and an acetamido group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the thiazole ring could be formed through a condensation reaction, while the pyrimidine ring could be formed through a cyclization reaction . The exact synthetic route would depend on the starting materials and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzylthio group would likely add significant steric bulk, which could influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the thiazole and pyrimidine rings, as well as the acetamido group. These groups could participate in a variety of reactions, including nucleophilic substitutions, eliminations, and addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar groups could make it relatively soluble in polar solvents. Its melting and boiling points would likely be relatively high due to the presence of multiple rings .

Scientific Research Applications

Synthesis and Derivative Formation

This compound is a part of various synthetic routes aimed at producing novel chemical entities with potential therapeutic applications. A significant study describes the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives through interactions with different arylidinemalononitrile derivatives. This process highlights the compound's utility in creating diverse molecular structures, potentially leading to new drug discoveries (H. M. Mohamed, 2021).

Biological Activity and Antimicrobial Properties

Another area of research focuses on the biological activity of derivatives of this compound. For example, derivatives synthesized in one study demonstrated significant antimicrobial properties against a range of bacteria and fungi, highlighting the compound's potential as a base for developing new antimicrobial agents (S. Maddila & S. B. Jonnalagadda, 2012).

Antioxidant Properties

The compound also serves as a precursor in the synthesis of derivatives with evaluated antioxidant activity. One study elaborates on the Biginelli reaction to form derivatives, which were further reacted to assess their antioxidant capabilities. This research underlines the potential of utilizing this compound for developing antioxidant agents (S. George, R. Sabitha, P. M. Kumar, & T. Ravi, 2010).

Heterocyclic Chemistry Applications

Further investigations into the compound's applications reveal its role in heterocyclic chemistry, where it aids in the synthesis of novel heterocycles carrying triazole derivatives. Such research points to the compound's versatility in creating complex heterocyclic structures, which are crucial in medicinal chemistry for developing compounds with potential pharmacological activities (J. K. Dawle, S. R. Mathapati, A. S. Bondge, & K. I. Momin, 2012).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it has biological activity, it could interact with various enzymes or receptors in the body. The exact mechanism would depend on the specific biological target .

Properties

IUPAC Name

ethyl 2-[[2-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-4-yl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S2/c1-3-28-18(27)17-12(2)21-20(30-17)24-16(26)10-14-9-15(25)23-19(22-14)29-11-13-7-5-4-6-8-13/h4-9H,3,10-11H2,1-2H3,(H,21,24,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZCXRJSOIKSGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CC2=CC(=O)NC(=N2)SCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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